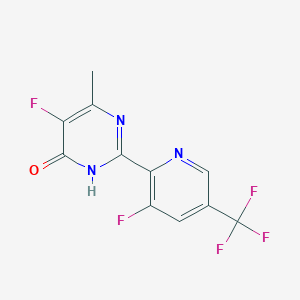

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one

CAS No.: 1823183-31-8

Cat. No.: VC2797482

Molecular Formula: C11H6F5N3O

Molecular Weight: 291.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823183-31-8 |

|---|---|

| Molecular Formula | C11H6F5N3O |

| Molecular Weight | 291.18 g/mol |

| IUPAC Name | 5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H6F5N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20) |

| Standard InChI Key | ANEYAIJIGPEZFG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)F |

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound containing both pyrimidine and pyridine ring systems with multiple fluorine substitutions. The compound is characterized by a pyrimidinone core structure connected to a fluorinated pyridine ring, with the strategic placement of fluorine atoms and a trifluoromethyl group enhancing its physicochemical and pharmacological properties. The molecular structure contains highly electronegative fluorine atoms that significantly influence the electronic distribution within the molecule, potentially affecting its biological activity and chemical reactivity.

Structural Identifiers and Chemical Properties

The compound is uniquely identified through various chemical registry systems and notation methods, as detailed in the following table:

The structure contains multiple functional groups and features, including:

-

A pyrimidinone ring with methyl and fluoro substituents

-

A pyridine ring with fluoro and trifluoromethyl substituents

-

A lactam (amide) functionality in the 4-position of the pyrimidine ring

-

Multiple C-F bonds that influence the molecule's electronic properties and metabolic stability

Physicochemical Properties

The physicochemical properties of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one significantly influence its behavior in biological systems and its potential applications in pharmaceutical development. The following table summarizes the key physicochemical parameters of this compound:

| Property | Value | Significance |

|---|---|---|

| Physical State | Crystalline solid (predicted) | Influences handling and formulation strategies |

| Molecular Weight | 291.18 g/mol | Within drug-like range (<500 Da) for potential pharmaceutical applications |

| Calculated LogP | Moderately lipophilic (estimated) | Affects membrane permeability and distribution |

| Hydrogen Bond Donors | 1 (NH) | Contributes to intermolecular interactions |

| Hydrogen Bond Acceptors | 4 (F, N, O atoms) | Affects solubility and binding to biological targets |

| Rotatable Bonds | Limited | Contributes to conformational rigidity |

| Topological Polar Surface Area | Moderate (estimated) | Influences membrane permeability |

The presence of fluorine atoms in the structure is particularly significant from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability, lipophilicity, and binding selectivity to biological targets, making fluorinated compounds valuable in drug development.

| Potential Activity | Structural Basis | Possible Mechanism |

|---|---|---|

| Anticancer Properties | Pyrimidine scaffold with fluorine substitutions | May interact with DNA replication pathways or enzymatic targets |

| Antiviral Activity | Pyrimidine core structure | Potential interference with viral replication enzymes |

| Enzyme Inhibition | Fluorinated heterocyclic system | May act as competitive inhibitors of various enzymes |

| Receptor Modulation | Balanced lipophilicity and hydrogen bonding capacity | Potential interaction with receptor binding pockets |

Structure-Activity Relationships

The multiple fluorine atoms in this compound are crucial structural features that may influence its biological activity. Fluorine substitution often:

-

Increases metabolic stability by preventing oxidative metabolism

-

Enhances binding affinity to target proteins through electronic effects

-

Improves membrane permeability due to increased lipophilicity

-

Modifies pKa values of neighboring functional groups, affecting bioavailability

Industrial and Chemical Applications

Beyond potential biological applications, fluorinated pyrimidine derivatives may have applications in:

-

Specialty chemical synthesis as intermediates

-

Materials science applications

-

Chemical probes for research purposes

-

Agricultural chemistry as potential crop protection agents

Structure-Based Design and Optimization

The structural features of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one offer numerous opportunities for medicinal chemistry optimization. The presence of multiple fluorine atoms, including the trifluoromethyl group, can significantly enhance the pharmacodynamic and pharmacokinetic properties of the molecule.

| Modification Site | Potential Modifications | Expected Effect |

|---|---|---|

| Methyl Group | Replacement with various alkyl or functional groups | Modulation of lipophilicity and binding interactions |

| NH Position | N-alkylation or acylation | Changes in hydrogen bonding capacity and metabolic stability |

| Pyridine Ring | Alternative substitution patterns | Alteration of electronic distribution and binding profile |

| Fluoro Positions | Replacement with other halogens or functional groups | Fine-tuning of electronic properties and metabolic stability |

Bioisosteric Replacements

Bioisosteric replacements could be considered to develop analogs with potentially improved properties:

-

Replacement of the pyrimidinone with other heterocycles (e.g., triazinones, pyrazolones)

-

Substitution of the pyridine with other nitrogen-containing heterocycles

-

Modification of the trifluoromethyl group to other electron-withdrawing groups

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one, it is valuable to compare it with structurally related compounds that have documented activities.

Structural Analogues and Their Properties

Future Research Directions

Based on the structural features and potential applications of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one, several promising research directions can be identified:

Recommended Areas for Further Investigation

-

Comprehensive biological screening to identify specific targets and activities

-

Structure-activity relationship studies with systematic modifications of key structural features

-

Detailed physicochemical characterization including solubility, stability, and binding properties

-

Development of more efficient synthetic routes for large-scale production

-

Investigation of potential applications in materials science or as chemical probes

-

Assessment of environmental fate and toxicological properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume